Ethyl 1-hydroxycyclohexanecarboxylate

Descripción

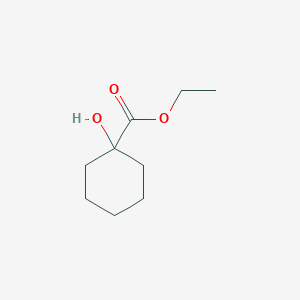

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(10)9(11)6-4-3-5-7-9/h11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGBBZRMRVLEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041952 | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-01-1 | |

| Record name | Cyclohexanecarboxylic acid, 1-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1127-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-cyclohexanecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-HYDROXYCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZL293290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 1 Hydroxycyclohexanecarboxylate

Esterification Reactions for Carboxylic Acid Precursors

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary route for synthesizing ethyl 1-hydroxycyclohexanecarboxylate from 1-hydroxycyclohexanecarboxylic acid and ethanol (B145695). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Acid-Catalyzed Esterification of 1-Hydroxycyclohexanecarboxylic Acid with Ethanol

This method involves the direct reaction of 1-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.comreaxis.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com All steps in this mechanism are reversible. masterorganicchemistry.com

Kinetic studies of esterification reactions are influenced by several factors, including the structure of the reactants, the type and concentration of the catalyst, the reaction temperature, and the molar ratio of alcohol to carboxylic acid.

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH), are commonly used as catalysts for Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com Sulfuric acid is a particularly effective catalyst for this transformation. youtube.com

Catalyst optimization involves selecting a catalyst that provides a high reaction rate and yield while minimizing side reactions. The concentration of the catalyst is a critical parameter; a sufficient amount is needed to protonate the carboxylic acid, but excessive amounts can lead to dehydration of the alcohol or other undesired side reactions.

| Catalyst System | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | High catalytic activity, readily available, low cost. | Can cause charring and side reactions at high temperatures, corrosive. |

| Hydrochloric Acid (HCl) | Effective catalyst. masterorganicchemistry.com | Volatile, corrosive. |

| p-Toluenesulfonic Acid (TsOH) | Solid, non-volatile, less corrosive than mineral acids. masterorganicchemistry.com | More expensive than sulfuric acid. |

| Boric Acid | Chemoselective for α-hydroxycarboxylic acids. researchgate.net | May have lower activity than strong mineral acids. |

To drive the equilibrium towards the formation of the ester, it is essential to either use a large excess of one of the reactants (typically the alcohol) or to remove one of the products (usually water) as it is formed. masterorganicchemistry.comreaxis.com

Refluxing the reaction mixture is a common technique that allows the reaction to be carried out at a constant, elevated temperature without loss of solvent. To remove the water produced during the esterification, a Dean-Stark apparatus can be employed, which physically separates the water from the reaction mixture. masterorganicchemistry.com

Typical Reaction Conditions:

Reactants: 1-Hydroxycyclohexanecarboxylic Acid, Ethanol

Catalyst: Concentrated Sulfuric Acid

Temperature: Reflux

Reaction Time: Several hours

Modern Esterification Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. conicet.gov.arscilit.com The application of microwave irradiation to the esterification of 1-hydroxycyclohexanecarboxylic acid can offer a more efficient and environmentally friendly alternative to traditional methods. ajrconline.org

Strategies from Cyclohexanone (B45756) Derivatives

An alternative synthetic approach to ethyl 1-hydroxycyclohexanececarboxylate involves the use of cyclohexanone as a starting material. One notable method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. orgsyn.org

Another strategy involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a suitable base, such as sodium ethoxide, to yield ethyl 2-oxocyclohexane-1-carboxylate, which could potentially be reduced to the desired product. stackexchange.com Additionally, the reaction of 1-hydroxy-1-cyclohexanecarbonitrile with ethanol in the presence of hydrogen chloride gas can produce this compound in high yield. chemicalbook.com

A different approach involves the condensation of ethyl acetate (B1210297) with cyclohexanone using a strong base like lithium amide in liquid ammonia (B1221849) to prepare ethyl 1-hydroxycyclohexylacetate, a related β-hydroxy ester. orgsyn.org

| Starting Material | Reagents | Product |

| 1-Hydroxycyclohexanecarboxylic Acid | Ethanol, Sulfuric Acid | This compound |

| Cyclohexanone | Zinc, Ethyl bromoacetate (B1195939) (Reformatsky) | Ethyl 1-hydroxycyclohexylacetate orgsyn.org |

| 1-Hydroxy-1-cyclohexanecarbonitrile | Ethanol, Hydrogen Chloride | This compound chemicalbook.com |

Cyanohydrin Formation and Subsequent Transformations

A well-established and efficient method for the synthesis of this compound proceeds through a cyanohydrin intermediate. This pathway typically begins with the formation of 1-hydroxy-1-cyclohexanecarbonitrile, the cyanohydrin of cyclohexanone. The subsequent transformation of the nitrile group into an ethyl ester yields the target molecule.

A common procedure involves the reaction of 1-hydroxy-1-cyclohexanecarbonitrile with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature. The process involves the acid-catalyzed addition of ethanol to the nitrile, forming an intermediate imino ether hydrochloride, which is then hydrolyzed to furnish the final ester product. A representative synthesis reported a high yield of 88.6% for this transformation, demonstrating its efficacy for large-scale production. chemicalbook.com

Table 1: Synthesis of this compound via Cyanohydrin Route chemicalbook.com

| Reactant | Reagents | Conditions | Product | Yield |

|---|

Hydroxylation and Functionalization of Cyclohexanecarboxylates

The direct introduction of a hydroxyl group onto the cyclohexane (B81311) ring of a pre-existing cyclohexanecarboxylate (B1212342) ester presents a more direct but often challenging synthetic route. This approach avoids the handling of toxic cyanides but requires highly selective reagents to achieve the desired regiochemistry, particularly at the C1 position.

Direct C-H oxidation of saturated hydrocarbons is a significant challenge in organic synthesis due to the high bond dissociation energy of C-H bonds and the potential for over-oxidation. youtube.com While methods for the photocatalytic C-H functionalization of carboxylic acids and the selective transformation of carboxylic acids to alcohols using cerium catalysts have been explored, the direct, selective oxidation of the tertiary C-H bond at the C1 position of ethyl cyclohexanecarboxylate to introduce a hydroxyl group is not a commonly reported high-yield transformation in standard organic synthesis. liverpool.ac.uk Such a transformation would require a catalyst capable of selectively targeting this specific C-H bond in the presence of multiple other secondary C-H bonds on the cyclohexane ring.

Achieving regioselectivity in the functionalization of a cyclohexane ring is a considerable synthetic hurdle. Without directing groups, reactions often lead to a mixture of products. Biocatalysis, however, offers powerful tools for regioselective and stereoselective hydroxylations. Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of inert C-H bonds with high selectivity under mild conditions. nih.gov While much of the research has focused on the hydroxylation of unsubstituted cyclohexane, these enzymatic systems hold promise for the selective functionalization of substituted cyclohexanes like ethyl cyclohexanecarboxylate. The enzyme's active site can orient the substrate in a specific way, leading to hydroxylation at a predictable position.

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymatic steps into chemical synthesis, known as a chemoenzymatic approach, has emerged as a powerful strategy for the production of complex and chiral molecules. nih.gov These methods leverage the high selectivity and efficiency of enzymes to perform transformations that are difficult to achieve with conventional chemical reagents.

Enzymes are inherently chiral and can therefore catalyze reactions with high stereocontrol, leading to the formation of enantiomerically pure products. This is particularly valuable in the pharmaceutical industry, where the biological activity of a drug is often associated with a single enantiomer. Biocatalytic methods are increasingly being used for the synthesis of chiral alcohols, which are important building blocks for many bioactive compounds. sphinxsai.com

A prominent chemoenzymatic route to chiral hydroxy-esters involves the asymmetric reduction of a prochiral keto-ester. In the context of cyclohexanecarboxylates, ethyl 2-oxocyclohexanecarboxylate serves as a key precursor. The enzymatic reduction of the ketone functionality can lead to the formation of either cis- or trans-ethyl 2-hydroxycyclohexanecarboxylate, depending on the stereoselectivity of the enzyme used.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), have been extensively used for the asymmetric reduction of ketones. researchgate.net Research has shown that mutants of Saccharomyces cerevisiae can reduce ethyl 2-oxocyclohexanecarboxylate to optically pure ethyl (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate. researchgate.net This biocatalytic reduction provides a green and efficient method for obtaining this chiral building block. Other microorganisms, such as Candida parapsilosis, have also been successfully employed for the biocatalytic reduction of α-keto esters to their corresponding (S)-α-hydroxy esters with high enantiomeric excess. abap.co.in

The stereochemical outcome of these reductions is highly dependent on the specific enzymes present in the microorganism and the reaction conditions. By screening different microbial strains or purified enzymes (e.g., alcohol dehydrogenases), it is possible to selectively synthesize the desired stereoisomer of the hydroxy-ester. sphinxsai.com

Table 2: Biocatalytic Reduction of Ethyl 2-Oxocyclohexanecarboxylate researchgate.net

| Substrate | Biocatalyst | Product | Stereochemistry |

|---|

Enzyme-Mediated Biotransformations for Stereocontrol

Lipase-Catalyzed Reactions and Kinetic Resolution

Lipases are versatile biocatalysts widely employed for the kinetic resolution of racemic mixtures, including secondary alcohols and esters. nih.govyoutube.com The primary methods involve either the enantioselective hydrolysis of a racemic ester or the enantioselective acylation (or transesterification) of a racemic alcohol. nih.gov In a typical kinetic resolution, one enantiomer reacts preferentially, leaving the unreacted enantiomer enriched. This allows for the separation of the two enantiomers, ideally achieving a maximum yield of 50% for each. youtube.com

Enzymes such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens are frequently used due to their high activity, stability in organic solvents, and broad substrate specificity. nih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in evaluating the effectiveness of the resolution. High E values (typically >100) are desirable for achieving products with high enantiomeric excess (ee). nih.gov

While these lipase-catalyzed methods have been successfully applied to a wide range of structurally similar compounds, including cyclic and acyclic hydroxy esters, specific research detailing the kinetic resolution of racemic this compound is not extensively documented in publicly available literature. nih.govpsu.edu The general principles suggest that either enantioselective hydrolysis of the ethyl ester or enantioselective acylation of the tertiary hydroxyl group could be viable routes to its chiral forms, pending empirical investigation to identify a suitably selective lipase and optimal reaction conditions.

Microbial Biooxidation for Stereoselective Synthesis

Microbial transformations offer a powerful tool for stereoselective synthesis, often providing high enantioselectivity under mild, environmentally benign conditions. The synthesis of chiral hydroxy esters can be achieved through the enantioselective reduction of a prochiral keto ester precursor using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). scribd.com These organisms contain a variety of oxidoreductase enzymes that can catalyze reductions with high stereocontrol.

For instance, the microbial reduction of the constitutional isomer, ethyl 2-oxocyclohexanecarboxylate, using baker's yeast has been shown to produce (1R,2S)-cis-2-hydroxycyclohexane carboxylic acid ethyl ester. scribd.com This demonstrates the potential of microbial systems to stereoselectively synthesize cyclic hydroxy esters. However, specific studies detailing the microbial biooxidation or the corresponding bioreduction of a precursor like ethyl 1-oxocyclohexanecarboxylate to yield enantiomerically enriched this compound are not readily found in the surveyed literature.

Derivatization and Analog Synthesis from this compound

The dual functionality of this compound, possessing both an ester and a hydroxyl group, makes it a valuable starting material for the synthesis of diverse derivatives and analogues. ontosight.ai

Modifications of the Ester Group

The ethyl ester group is amenable to several common transformations. One fundamental reaction is hydrolysis, typically under acidic or basic conditions, to yield the corresponding 1-hydroxycyclohexanecarboxylic acid. This carboxylic acid can then serve as a handle for further modifications, such as amidation reactions.

Another direct modification is the conversion of the ester into an amide through aminolysis. This generally requires harsh conditions (high temperature and pressure) or activation of the ester. Alternatively, a more common route involves the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents to form the desired amide.

Transformations of the Hydroxyl Group (e.g., Oxidation, Substitution)

The tertiary hydroxyl group of this compound is a key site for derivatization, although its reactivity is subject to steric hindrance. The hydroxyl group is a poor leaving group and typically requires activation for substitution reactions. libretexts.orglibretexts.org This can be achieved by protonation under strong acidic conditions or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.

A documented transformation of this compound involves its reaction with thionyl chloride (SOCl₂) in the presence of pyridine. researchgate.net This reaction does not lead to simple substitution but results in an elimination (dehydration) reaction to provide ethyl cyclohexene-1-carboxylate in good yield. researchgate.net

Table 1: Reported Transformation of the Hydroxyl Group

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond. Therefore, this transformation is not a typical derivatization pathway for this specific compound.

Synthesis of Stereoisomers and Conformationally Constrained Analogues

This compound serves as a building block for more complex molecules. Its cyclohexane framework can be used to introduce specific spatial arrangements of functional groups, leading to the synthesis of stereoisomers or conformationally restricted analogues of other target compounds. One notable application is its use as a reagent in the synthesis of tetronic acid carboxylate derivatives, which have shown acaricidal activity. pharmaffiliates.com

The principles of diastereoselective and enantioselective synthesis are crucial for preparing specific stereoisomers of pharmacologically relevant molecules. nih.govnih.gov While there is extensive research on the stereoselective synthesis of substituted cyclohexanes, specific examples detailing the diastereoselective or enantioselective synthesis of this compound, or its direct use as a chiral precursor to control stereochemistry in subsequent reactions, are not prominent in the available literature. Such syntheses would typically involve asymmetric reduction of a keto-ester precursor or the use of chiral auxiliaries.

Conformational Analysis of Cyclohexane Derivatives

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, dictating the spatial arrangement of atoms and influencing the physical and chemical properties of the molecule. For this compound, a 1,1-disubstituted cyclohexane, the conformational equilibrium is primarily governed by the principles of steric hindrance and the potential for intramolecular interactions.

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position, pointing perpendicular to the general plane of the ring, while the other adopts an equatorial position, pointing outwards from the ring's equator. libretexts.orglibretexts.org These two chair conformations can interconvert via a process known as a ring flip.

For this compound, the two possible chair conformers are in equilibrium:

Conformer A: The hydroxyl (-OH) group is in the axial position, and the ethoxycarbonyl (-COOEt) group is in the equatorial position.

Conformer B: The hydroxyl group is in the equatorial position, and the ethoxycarbonyl group is in the axial position.

The relative stability of these two conformers is determined by the steric bulk of the substituents. Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (C3 and C5), known as 1,3-diaxial interactions. lumenlearning.com The magnitude of this steric strain is quantified by the substituent's A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

Table 1: Comparative A-Values of Related Substituents

| Substituent | A-Value (kcal/mol) |

| -OH (Hydroxyl) | 0.87 |

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -C(CH3)3 (tert-Butyl) | >4.5 |

Based on these steric considerations, Conformer A , with the bulkier ethoxycarbonyl group in the more spacious equatorial position and the smaller hydroxyl group in the axial position, is predicted to be the more stable and therefore the predominant conformer at equilibrium.

Table 2: Conformational Equilibrium of this compound

| Conformer | -OH Position | -COOEt Position | Relative Stability |

| A | Axial | Equatorial | More Stable |

| B | Equatorial | Axial | Less Stable |

Furthermore, the stability of Conformer A may be enhanced by the possibility of an intramolecular hydrogen bond between the axial hydroxyl group (acting as a hydrogen bond donor) and the carbonyl oxygen of the equatorial ethoxycarbonyl group (acting as a hydrogen bond acceptor). This interaction would create a stable six-membered ring-like structure, further favoring this conformation. Studies on other cyclic α-hydroxy esters and related systems have shown that such intramolecular hydrogen bonding can significantly influence conformational preferences. goettingen-research-online.deresearchgate.net The presence of this hydrogen bond would decrease the free energy of Conformer A, shifting the equilibrium further in its favor.

Spectroscopic and Analytical Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments in Ethyl 1-hydroxycyclohexanecarboxylate. The spectrum reveals characteristic chemical shifts and spin-spin coupling patterns that allow for the assignment of each proton.

The ethyl group exhibits a typical triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling with each other. The protons of the cyclohexyl ring appear as a series of multiplets in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their axial or equatorial positions and proximity to the hydroxyl and ester functional groups. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Cyclohexyl-H (axial) | 1.20-1.60 | Multiplet | - |

| Cyclohexyl-H (equatorial) | 1.60-1.90 | Multiplet | - |

| O-CH₂-CH₃ | 4.10-4.30 | Quartet | ~7.1 |

| O-CH₂-CH₃ | 1.20-1.30 | Triplet | ~7.1 |

| OH | Variable | Broad Singlet | - |

Note: Predicted data is based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum (around 170-180 ppm). The quaternary carbon of the cyclohexyl ring attached to both the hydroxyl and the ester groups also appears at a characteristic downfield shift. The carbons of the ethyl group and the remaining carbons of the cyclohexyl ring resonate in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 175-178 |

| C-OH (Cyclohexyl) | 70-75 |

| O-CH₂-CH₃ | 60-65 |

| Cyclohexyl-C | 20-40 |

| O-CH₂-CH₃ | 13-15 |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and carbon environments. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, this would show cross-peaks between the ethyl group's methylene and methyl protons, as well as between adjacent protons on the cyclohexyl ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC can show correlations from the protons of the ethyl group to the carbonyl carbon of the ester, and from the cyclohexyl protons to the quaternary carbon bearing the hydroxyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₆O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. nih.gov

Table 3: Exact Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₉H₁₆O₃ | 172.10994 |

Source: PubChem nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and confirm its structure. The fragmentation of this compound would be expected to proceed through characteristic pathways for esters and cyclic alcohols.

Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the cyclohexyl ring.

Dehydration (loss of a water molecule).

Analysis of the masses of the resulting fragment ions allows for the reconstruction of the original molecular structure, providing strong evidence for the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic fingerprint based on its constituent alcohol, ester, and alkane moieties.

The IR spectrum of this compound is expected to show several key absorption bands. A prominent, broad peak corresponding to the O-H stretching vibration of the tertiary alcohol group would typically appear in the region of 3200-3600 cm⁻¹. The presence of an ester functional group is confirmed by a very strong and sharp absorption band for the carbonyl (C=O) stretch, generally found between 1735-1750 cm⁻¹ for saturated aliphatic esters libretexts.org. Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹ libretexts.orglibretexts.org. The aliphatic cyclohexane (B81311) ring and ethyl group give rise to C-H stretching vibrations, which are observed as peaks just below 3000 cm⁻¹ libretexts.org.

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong signals in IR, the less polar C-C bonds of the cyclohexane ring would be more prominent in a Raman spectrum. This allows for a more detailed analysis of the carbocyclic skeleton.

Table 1: Expected Spectroscopic Data (IR) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3600 - 3200 | Strong, Broad |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique can provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, which may exist as a solid or a solid-liquid mixture at room temperature, obtaining a single crystal suitable for X-ray diffraction would be the first critical step nih.gov. If a suitable crystal is grown, the analysis would reveal the exact conformation of the cyclohexane ring, which typically adopts a stable chair conformation. It would also determine the relative orientation of the hydroxyl and ethyl carboxylate substituents on the quaternary C1 carbon. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While the technique is powerful, specific crystallographic data for this compound is not widely published, but the methodology remains the gold standard for solid-state structural elucidation nih.gov.

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess purity and separate isomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for identification.

GC is primarily used to determine the purity of this compound, often expressed as an assay percentage fishersci.ca. By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity can be accurately calculated. When coupled with a mass spectrometer (GC-MS), the technique can also provide structural information based on the fragmentation pattern of the molecule, further confirming its identity. For instance, analysis of a related isomer, Ethyl 2-hydroxycyclohexanecarboxylate, by GC-MS has been documented, demonstrating the applicability of this method nih.gov.

Table 2: Typical Parameters for Gas Chromatography (GC) Analysis

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | A non-volatile liquid coated on a solid support within the column (e.g., polysiloxane). | Influences separation based on polarity and boiling point. |

| Mobile Phase (Carrier Gas) | An inert gas such as Helium, Nitrogen, or Hydrogen. | Transports the vaporized sample through the column. |

| Oven Temperature | Programmed temperature gradient or isothermal setting. | Controls the volatility of the compound and its retention time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Detects and quantifies the compound as it elutes from the column. |

High-Performance Liquid Chromatography (HPLC) (e.g., Chiral HPLC for Enantiomeric Excess)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds that may not be sufficiently volatile for GC. For this compound, HPLC is frequently cited as the method for purity verification, with purities often exceeding 99% chemicalbook.com. The separation occurs in a column packed with a stationary phase as a liquid mobile phase carries the sample through under high pressure.

A specialized application of HPLC is chiral chromatography, which is used to separate enantiomers—mirror-image isomers of a chiral molecule heraldopenaccess.us. While this compound itself is an achiral molecule (as the C1 carbon is not a stereocenter), chiral HPLC is a critical technique for the analysis of its chiral derivatives or related chiral carboxylic acids rsc.orgscispace.com. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The relative areas of the two resulting peaks allow for the calculation of the enantiomeric excess (ee), a measure of the optical purity of the sample heraldopenaccess.usnih.gov. This is particularly important in pharmaceutical and fine chemical synthesis where the biological activity of enantiomers can differ significantly.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Pharmaceutical Intermediates

The compound's structure is a versatile scaffold in organic chemistry, providing a foundation for the synthesis of more intricate molecules. nih.gov It is utilized in the pharmaceutical sector as an intermediate in the creation of various drugs. nih.gov

Ethyl 1-hydroxycyclohexanecarboxylate is identified as a key reagent in the synthesis of tetronic acid carboxylate derivatives. pharmaffiliates.comchemicalbook.com These derivatives have been found to possess significant acaricidal (mite- and tick-killing) activity, making them important compounds for the development of new pesticides. pharmaffiliates.comchemicalbook.com Research into novel spirocyclic tetronic acid derivatives has yielded compounds with excellent acaricidal activities against the larvae and eggs of pests like the carmine spider mite. This highlights the role of the parent compound in generating agrochemicals with potent and specific biological activities.

The synthesis of the antiviral drug Oseltamivir (Tamiflu) is a complex process with multiple established routes. The commercial production of Oseltamivir predominantly starts from shikimic acid, a biomolecule extracted from Chinese star anise. wikipedia.org Numerous alternative synthetic pathways have been developed to ensure a stable supply and avoid reliance on a single natural source. musechem.comnih.govyork.ac.uk These alternative routes often start from different materials, such as quinic acid, or employ strategies like the Diels-Alder reaction. wikipedia.orgyork.ac.uk While this compound is a versatile cyclohexyl building block, its specific role as a direct intermediate in the widely documented industrial synthesis routes for Oseltamivir is not established in the available literature.

The hydroxycyclohexane carboxylate framework is a valuable structural motif in medicinal chemistry. While specific examples of marketed drugs derived directly from this compound are not extensively documented, the utility of closely related isomers is well-established. For instance, the chiral intermediate (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid is a key building block for a class of potent lysophosphatidic acid receptor 1 (LPA1) antagonists, which have been investigated for the treatment of fibrosis. google.com This demonstrates the importance of the substituted cyclohexane (B81311) core in the development of novel therapeutics.

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and microbial fermentation to produce novel analogues of complex natural products. In the biosynthesis of the immunosuppressant drug rapamycin by the bacterium Streptomyces hygroscopicus, a "starter acid" is incorporated to initiate the assembly of the macrolide structure. Researchers have successfully fed synthetic starter acid analogues, including various mono-substituted cyclohexane carboxylic acids, to the fermentation culture. This process leads to the production of novel rapamycin analogues that would be difficult to access through total synthesis alone. The corresponding carboxylic acid of this compound fits the profile of a precursor that can be utilized in this method to generate new, potentially bioactive analogues of rapamycin.

Role in the Synthesis of Chiral Compounds and Enantiopure Materials

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, it can be used as a starting material to create chiral molecules, which are crucial in the pharmaceutical industry as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities.

The synthesis of enantiomerically pure compounds from achiral starting materials is a cornerstone of modern medicinal chemistry. While specific, widely-cited methods detailing the asymmetric transformation of this compound are not prominent in the literature, the synthesis of related chiral hydroxycyclohexane carboxylic acid derivatives is of significant interest. For example, enzymatic methods using hydrolases have been developed for the preparation of specific enantiomeric forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. google.com Such biocatalytic approaches provide a route to optically active building blocks that are essential for constructing complex chiral molecules.

Applications in Polymer Chemistry and Functional Materials

The field of polymer chemistry focuses on creating large molecules (polymers) from smaller repeating units (monomers) to produce materials with a wide range of properties. libretexts.orglibretexts.org Monomers containing hydroxyl and ester functional groups can potentially be used in condensation polymerization to form polyesters. libretexts.orglibretexts.org However, based on a review of available scientific literature, the specific use of this compound as a monomer or functional additive in the synthesis of polymers or functional materials is not well-documented.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1127-01-1 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 228 °C |

| Density | 1.104 g/cm³ |

Table 2: Synthetic Applications Profile

| Application Area | Role of Compound | Resulting Product Class |

|---|---|---|

| Agrochemical Synthesis | Reagent | Tetronic Acid Derivatives |

| Pharmaceutical Synthesis | Building Block | Bioactive Molecule Scaffolds |

| Biotechnology | Precursor (as carboxylic acid) | Novel Rapamycin Analogues |

Use in Green Chemistry Initiatives and Sustainable Synthesis

Searches for the role of this compound as a key component in sustainable synthesis or green chemistry have not yielded specific research findings. The compound is well-documented as a chemical intermediate, particularly in the synthesis of pharmaceuticals and as a reagent for producing derivatives like tetronic acids. However, its explicit use under the banner of green chemistry is not detailed in the reviewed sources.

The discourse on green chemistry focuses on several key areas where a compound like this compound could theoretically be evaluated or applied:

Atom Economy: This principle assesses the efficiency of a chemical reaction by measuring the amount of starting material that becomes part of the final product. While syntheses producing this compound can be evaluated for their atom economy, the compound itself is not cited as a benchmark or example in foundational literature on this topic.

Biocatalysis: The use of enzymes and microorganisms to perform chemical reactions offers a greener alternative to traditional catalysts. astrazeneca.comnih.gov Biocatalysis is a rapidly growing field for creating complex molecules under mild conditions. astrazeneca.com However, no specific biocatalytic routes for the synthesis or transformation of this compound were identified in the search results.

Green Solvents: Efforts in sustainable chemistry often involve replacing hazardous or volatile organic solvents with safer, more environmentally benign alternatives. whiterose.ac.uknih.gov While esters, in general, are being explored as green solvents, there is no specific mention of this compound being used for this purpose in the available literature. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The classical synthesis of Ethyl 1-hydroxycyclohexanecarboxylate often involves the reaction of 1-hydroxy-1-cyclohexanecarbonitrile with ethanol (B145695) in the presence of an acid catalyst. chemicalbook.comgoogle.com While effective, this method presents opportunities for improvement in terms of reaction conditions and waste generation. Future research is intensely focused on developing greener, more atom-economical, and efficient synthetic pathways.

Key areas of development include:

Catalyst-Free Methods: Novel methods that circumvent the need for traditional catalysts are gaining traction. A notable example is the visible-light-induced O-H insertion reaction of diazo compounds, which provides a catalyst- and additive-free route to α-hydroxy and α-alkoxy esters. organic-chemistry.org This environmentally friendly method operates at room temperature and has demonstrated scalability using continuous-flow reactors. organic-chemistry.org

Transesterification: Enzymatic or chemical transesterification of lower alkyl esters of α-hydroxy carboxylic acids represents another efficient route. google.com This equilibrium-driven process can be optimized by controlling reactant concentrations or removing by-products, offering a potentially milder and more selective synthetic strategy. google.com

| Synthetic Route | Key Reactants | Primary Advantages |

| Classical Method | 1-Hydroxy-1-cyclohexanecarbonitrile, Ethanol, Acid | Established, reliable |

| Visible-Light-Induced Insertion | Diazo compounds, Water/Alcohols | Catalyst-free, environmentally friendly, room temperature organic-chemistry.org |

| One-Pot Carboxylation | Aldehydes, Silylating agents, CO2 | Reduced steps, improved efficiency organic-chemistry.org |

| Transesterification | Lower alkyl α-hydroxy esters, Alcohols | Mild conditions, potential for enzymatic catalysis google.com |

Exploration of New Catalytic Systems for Stereoselective Reactions

The creation of specific stereoisomers is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its three-dimensional structure. Since this compound contains a stereocenter, the development of stereoselective synthetic methods is a critical research frontier.

Future exploration will likely concentrate on:

Organocatalysis: Chiral small organic molecules are being increasingly used as catalysts to induce enantioselectivity. For instance, bifunctional amino-squaramide catalysts have been successfully employed in one-pot Michael–Michael–1,2-addition sequences to synthesize highly functionalized and stereochemically complex cyclohexane (B81311) derivatives. nih.gov This strategy offers a powerful tool for controlling the stereochemistry of cyclic compounds.

Biocatalysis: Enzymes, such as ene-reductases, are being investigated for their ability to perform highly selective asymmetric transformations. nih.gov The desymmetrization of prochiral cyclohexadienones using ene-reductases can generate valuable quaternary stereocenters with excellent enantioselectivity (up to >99% ee). nih.gov Applying similar biocatalytic approaches could provide enantiopure this compound.

Metal-Based Catalysis: Transition metal catalysts remain central to many stereoselective reactions. Research into novel ligand designs for metals like palladium, rhodium, and iridium is expected to yield new catalytic systems capable of asymmetric hydrogenation or other transformations to produce chiral α-hydroxy esters with high precision.

Computational Design and Prediction of Novel Derivatives with Desired Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. By applying these in silico techniques to this compound, researchers can accelerate the discovery of new derivatives with enhanced or specific properties without the need for exhaustive experimental synthesis and screening.

Emerging trends in this area include:

Structure-Activity Relationship (SAR) Studies: Computational models can be used to correlate the structural features of this compound derivatives with their biological activity. This allows for the rational design of new molecules with potentially improved therapeutic efficacy.

Property Prediction: Algorithms can predict various physicochemical properties, such as solubility, stability, and toxicity, for hypothetical derivatives. This pre-screening helps to prioritize synthetic targets that are most likely to have favorable drug-like characteristics.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed stereoselectivities and guide the development of more efficient catalysts and reaction conditions. nih.gov

| Computational Tool | Application Area | Objective |

| Molecular Docking | Drug Design | Predict binding affinity of derivatives to biological targets. |

| Quantum Mechanics (QM) | Reaction Mechanisms | Elucidate transition states and reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlate chemical structure with biological activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Material Science | Predict physical properties and conformational behavior. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. thieme-connect.de Integrating the synthesis of this compound into these platforms offers significant advantages in terms of safety, efficiency, and scalability. tue.nl

Key aspects of this trend include:

Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which mitigates the risks associated with exothermic reactions or the handling of hazardous reagents. thieme-connect.de The precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and higher purity products.

Increased Efficiency and Throughput: Continuous flow systems can operate for extended periods, enabling high-throughput production. tue.nl The telescoping of multiple reaction and purification steps into a single, uninterrupted process eliminates the need for manual handling of intermediates, saving time and resources. unimi.it

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, typically involving running the system for a longer duration or using parallel reactor lines rather than redesigning large-scale vessels. gre.ac.uk This has been demonstrated in the synthesis of numerous active pharmaceutical ingredients. unimi.it

Investigation of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is essential for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are providing unprecedented insights into these processes. mt.com

Future research will leverage these tools to study the synthesis of this compound:

Real-Time Kinetic Analysis: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. mt.com This data allows for the precise determination of reaction rates and the identification of reaction bottlenecks.

Mechanistic Elucidation: In situ monitoring can help identify transient intermediates and provide evidence for proposed reaction mechanisms. nih.gov This fundamental understanding is crucial for rationally improving reaction conditions and catalyst performance.

Process Analytical Technology (PAT): The integration of these spectroscopic probes into automated synthesis platforms is a key component of PAT. This enables real-time quality control and the automated adjustment of reaction parameters to ensure consistent product quality and optimize yield. researchgate.net

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-hydroxycyclohexanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reaction of α-hydroxycyclohexanecarboxylic acid with ethanol yields ~41% product .

- Route 2 : Using phase-transfer catalysis (e.g., TEBA) with hydrochloric gas and ethanol improves yield to 98.5%, surpassing traditional methods by 22% .

- Critical Factors :

- Catalyst selection : TEBA enhances reaction efficiency by stabilizing intermediates.

- Solvent and molar ratios : Ethanol acts as both solvent and reactant; excess HCl gas accelerates esterification.

- Data Table :

| Method | Catalyst | Yield | Key Condition | Reference |

|---|---|---|---|---|

| Acid-Ethanol Esterification | None | 41% | Ambient temperature | |

| Phase-Transfer Catalysis | TEBA | 98.5% | Controlled HCl addition |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester functionality and cyclohexane ring substitution patterns. For example, cyclohexane proton signals typically appear at δ 1.2–2.0 ppm in H NMR.

- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) stretches at ~3400 cm and 1720 cm, respectively .

- Chromatography : HPLC or GC-MS can assess purity, with retention times calibrated against known standards.

Advanced Research Questions

Q. How can computational chemistry techniques like DFT and molecular docking elucidate this compound's reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For analogous esters, DFT has revealed charge distribution patterns critical for reaction mechanisms .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to explore agrochemical applications. For example, docking studies on similar cyclohexane derivatives identified hydrophobic interactions as key binding drivers .

- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography) to refine models .

Q. What are the implications of stereochemical outcomes in the synthesis of this compound, and how can they be controlled?

- Methodological Answer :

- Steric Effects : The cyclohexane ring’s chair conformation influences hydroxyl group orientation. For example, axial vs. equatorial positioning affects hydrogen bonding and solubility .

- Chiral Resolution : Use chiral column chromatography or enzymatic resolution to isolate enantiomers. Studies on related esters show that lipases (e.g., Candida antarctica) can selectively hydrolyze specific enantiomers .

- Case Study : In this compound, steric hindrance from the cyclohexane ring may favor transesterification over direct esterification under certain conditions .

Q. How does this compound function as a precursor in agrochemical research?

- Methodological Answer :

- Pesticide Synthesis : The compound serves as a raw material in multi-stage pesticide synthesis, where its hydroxyl group is functionalized to introduce bioactive moieties (e.g., pyrethroids) .

- Structure-Activity Relationship (SAR) : Modify the ester group to enhance lipophilicity, improving membrane permeability in target organisms. For example, substituting ethyl with longer alkyl chains increases insecticidal activity in related compounds .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary significantly across studies?

- Analysis :

- Catalyst Efficiency : TEBA-based methods achieve 98.5% yield , while non-catalyzed routes yield only 41% . This disparity highlights the role of phase-transfer agents in minimizing side reactions.

- Reaction Time and Temperature : Prolonged reaction times in TEBA-catalyzed methods (e.g., 24 hours vs. 6 hours) may account for higher yields but require rigorous optimization to avoid decomposition .

- Resolution : Replicate experiments with controlled variables (e.g., catalyst loading, solvent purity) to isolate key factors.

Research Design Considerations

Q. What experimental protocols are recommended for scaling up this compound synthesis while maintaining reproducibility?

- Guidelines :

- Batch Reactor Design : Use jacketed reactors for precise temperature control during HCl gas introduction .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of esterification progress.

- Safety Protocols : Address hazards from HCl gas (e.g., corrosion-resistant equipment, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.